Catpb

Description

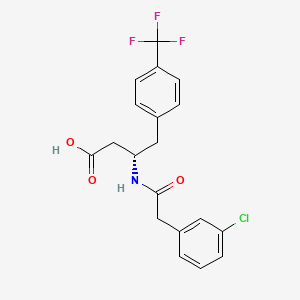

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSIJVVNNGXEKE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antagonistic Precision of CATPB at the Free Fatty Acid Receptor 2 (FFAR2): A Technical Guide

For Immediate Release

A Comprehensive Overview of the Mechanism of Action, Signaling Pathways, and Experimental Evaluation of the Potent and Selective FFAR2 Antagonist, CATPB.

This technical guide provides an in-depth analysis of the mechanism of action of (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB), a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This document is intended for researchers, scientists, and drug development professionals engaged in the study of FFAR2 and its role in various physiological and pathophysiological processes.

Introduction to CATPB and FFAR2

Free Fatty Acid Receptor 2 (FFAR2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major metabolic products of gut microbiota. FFAR2 is expressed in a variety of tissues and cell types, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, implicating it in a range of functions from immune responses and inflammation to metabolic regulation.

CATPB is a well-characterized experimental drug that acts as a potent and selective antagonist for FFAR2.[1] Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of FFAR2. This guide will detail the molecular interactions and downstream signaling consequences of CATPB's engagement with FFAR2.

Mechanism of Action of CATPB at FFAR2

CATPB functions as a competitive antagonist at the orthosteric binding site of FFAR2. This means that it directly competes with endogenous SCFAs and other agonists for the same binding pocket on the receptor. By occupying this site without activating the receptor, CATPB effectively blocks the initiation of downstream signaling cascades that are normally triggered by agonist binding.

The primary mechanism of action of CATPB is the inhibition of agonist-induced G protein coupling and subsequent second messenger signaling. FFAR2 is known to couple to both Gi/o and Gq/11 G proteins, leading to a variety of cellular responses. CATPB's antagonism prevents these coupling events, thereby inhibiting the downstream signaling pathways.

Impact of CATPB on FFAR2 Signaling Pathways

CATPB has been demonstrated to effectively antagonize the major signaling pathways activated by FFAR2 agonists. These include:

-

Inhibition of Calcium Mobilization: Agonist activation of FFAR2, primarily through Gq/11 coupling, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. CATPB blocks this cascade, preventing the rise in intracellular calcium levels.

-

Modulation of Cyclic AMP (cAMP) Levels: FFAR2 coupling to Gi/o proteins inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, CATPB reverses the inhibitory effect of agonists on cAMP production, restoring it to basal levels.

-

Suppression of β-Arrestin Recruitment: Like many GPCRs, agonist-bound FFAR2 recruits β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. CATPB has been shown to attenuate agonist-induced β-arrestin-2 recruitment to FFAR2.

-

Inhibition of MAPK/ERK Pathway: The activation of FFAR2 can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. These pathways are involved in cell proliferation, differentiation, and inflammation. CATPB treatment has been shown to block agonist-induced phosphorylation of p38 and ERK1/2.

The antagonistic effects of CATPB are particularly relevant in the context of FFAR2-FFAR3 heteromers. In cells where these two receptors form heterodimers, CATPB specifically attenuates the enhanced signaling outputs, such as increased Ca2+ signaling and β-arrestin-2 recruitment, that are characteristic of the heteromeric complex.

Quantitative Pharmacological Data for CATPB

The following tables summarize the key quantitative parameters that define the antagonistic potency of CATPB at human FFAR2. This data is essential for designing and interpreting experiments utilizing this compound.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 4.8 nM | Human | Inositol monophosphate production | Hudson et al., 2012 |

Note: Further detailed quantitative data such as Ki and Kd values require access to the full text of primary research articles for complete verification.

Visualizing the Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of CATPB's mechanism of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing FFAR2 antagonism.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the antagonistic activity of CATPB on FFAR2.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of CATPB to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing human FFAR2.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

FFAR2 agonist (e.g., propionate).

-

CATPB.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Plating: Seed FFAR2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Preparation: Prepare serial dilutions of CATPB in assay buffer. Also, prepare the FFAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and add the various concentrations of CATPB. Incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for a short period, then inject the FFAR2 agonist and continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Plot the agonist response against the concentration of CATPB to determine the IC50 value.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin-2 to FFAR2 upon agonist stimulation and the inhibition of this process by CATPB.

Materials:

-

HTLA cells (HEK293 cells containing a tTA-dependent luciferase reporter and expressing a β-arrestin-2-TEV protease fusion).

-

Expression plasmid for FFAR2 fused to a C-terminal tobacco etch virus (TEV) protease cleavage site followed by the tTA transcription factor.

-

Transfection reagent.

-

FFAR2 agonist.

-

CATPB.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HTLA cells with the FFAR2-tTA expression plasmid.

-

Cell Plating: After 24 hours, plate the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of CATPB, followed by the addition of the FFAR2 agonist. Incubate overnight.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The luciferase signal is proportional to the extent of β-arrestin-2 recruitment. Determine the IC50 of CATPB by plotting the agonist-induced luciferase activity against the CATPB concentration.

cAMP Assay

This protocol measures the effect of CATPB on the agonist-mediated inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells expressing FFAR2.

-

Forskolin (an adenylyl cyclase activator).

-

FFAR2 agonist.

-

CATPB.

-

cAMP detection kit (e.g., cAMP-Glo™ Assay).

-

Luminometer.

Procedure:

-

Cell Treatment: In a 96-well plate, pre-incubate the FFAR2-expressing cells with different concentrations of CATPB.

-

Stimulation: Add the FFAR2 agonist along with forskolin to stimulate cAMP production. The agonist will inhibit this stimulation.

-

cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit.

-

Data Analysis: The signal (often luminescence) will be inversely proportional to the cAMP level. Calculate the concentration-response curve for CATPB's ability to reverse the agonist-induced decrease in signal to determine its IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of CATPB to block agonist-induced phosphorylation of ERK1/2.

Materials:

-

FFAR2-expressing cells.

-

FFAR2 agonist.

-

CATPB.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and imaging system.

Procedure:

-

Cell Treatment: Starve the cells in serum-free media, then pre-treat with various concentrations of CATPB before stimulating with the FFAR2 agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the CATPB concentration to assess its inhibitory effect.

Conclusion

CATPB is a potent and selective antagonist of FFAR2 that has been instrumental in defining the receptor's role in health and disease. Its mechanism of action involves the competitive blockade of the orthosteric binding site, leading to the inhibition of G protein-dependent and -independent signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important pharmacological tool. Further investigation into the therapeutic potential of FFAR2 antagonists like CATPB is warranted, particularly in the areas of inflammatory and metabolic diseases.

References

The Biological Activity of CATPB as a Free Fatty Acid Receptor 2 (FFA2/GPR43) Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the target of a significant portion of modern pharmaceuticals. Within this family, the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling target for metabolic and inflammatory diseases. FFA2 is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota. The receptor's activation triggers complex signaling cascades, primarily through Gαi/o and Gαq/11 pathways, leading to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium, respectively.[1][2][3]

Some GPCRs exhibit constitutive, or basal, activity even in the absence of an agonist. Inverse agonists are a class of ligands that bind to these receptors and stabilize them in an inactive conformation, thereby reducing their basal signaling. This guide provides an in-depth technical overview of the biological activity of (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, known as CATPB, a potent and selective inverse agonist of the human FFA2 receptor.[1][2][4] We will detail its effects on key signaling pathways, present quantitative data on its activity, and provide the experimental protocols used for its characterization.

Quantitative Biological Activity of CATPB

CATPB has been characterized as a potent inverse agonist at the human FFA2 receptor. Its activity has been quantified through various in vitro assays, which are summarized below.

| Parameter | Receptor | Value | Assay Type | Reference |

| pKi | Human FFA2 | 7.87 | Radioligand Binding Assay | Tocris Bioscience, R&D Systems |

| EC₅₀ | Human FFA2 | ~100 nM | cAMP Accumulation Assay | Park et al., 2016 |

| IC₅₀ | Human FFA2 | ~300 nM | Acetate-induced ERK1/2 Phosphorylation | Park et al., 2016 |

| IC₅₀ | Human FFA2 | ~300 nM | Acetate-induced p38 Phosphorylation | Park et al., 2016 |

| IC₅₀ | Human FFA2 | ~1 µM | Acetate-induced Calcium Mobilization | Park et al., 2016 |

Table 1: Summary of Quantitative Data for CATPB Activity at the Human FFA2 Receptor.

Mechanism of Action and Signaling Pathways

CATPB exerts its inverse agonist activity by binding to the FFA2 receptor and suppressing its basal, agonist-independent signaling. Furthermore, it competitively antagonizes the effects of FFA2 agonists like acetate. The primary signaling pathways modulated by CATPB are the Gαi/o-cAMP pathway and the Gαq-calcium/MAPK pathway.

Gαi/o - cAMP Pathway

The FFA2 receptor, through its coupling to Gαi/o proteins, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an inverse agonist, CATPB counteracts the basal activity of this pathway. In experimental settings, this is typically measured by first stimulating adenylyl cyclase with forskolin and then observing the effect of the inverse agonist. CATPB causes a concentration-dependent increase in forskolin-stimulated cAMP levels, effectively reversing the constitutive inhibitory tone of the FFA2 receptor on adenylyl cyclase.[1][4]

References

CATPB: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CATPB, or (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid, is a potent and selective antagonist of the free fatty acid receptor 2 (FFAR2), also known as GPR43. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CATPB. Detailed experimental protocols for key assays and a visualization of its impact on cellular signaling pathways are included to facilitate further research and drug development efforts centered on FFAR2 modulation.

Chemical Structure and Properties

CATPB is a synthetic, small-molecule antagonist of the human FFAR2. Its chemical identity and key properties are summarized below.

Table 1: Chemical Identifiers for CATPB

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | [1][2] |

| SMILES String | C1=CC(=CC(=C1)Cl)CC(=O)N--INVALID-LINK--CC(=O)O | [1] |

| InChI Key | QOSIJVVNNGXEKE-INIZCTEOSA-N | [1] |

| CAS Number | 1322598-09-3 | [1] |

| Molecular Formula | C₁₉H₁₇ClF₃NO₃ | [1] |

Table 2: Physicochemical Properties of CATPB

| Property | Value | Source |

| Molecular Weight | 399.79 g/mol | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |

| Melting Point | Data not available in public literature. This information is typically found in the manufacturer's Safety Data Sheet (SDS). | |

| Boiling Point | Data not available in public literature. This information is typically found in the manufacturer's Safety Data Sheet (SDS). | |

| pKi | 7.87 (for human FFAR2) |

Biological Activity and Mechanism of Action

CATPB functions as a selective antagonist of FFAR2, a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. FFAR2 activation by endogenous ligands like acetate and propionate can trigger multiple downstream signaling cascades, including those mediated by Gαq and Gαi proteins, as well as β-arrestin recruitment.

CATPB has been shown to act as an inverse agonist, meaning it can reduce the constitutive (basal) activity of the FFAR2 receptor in the absence of an agonist. Its antagonistic properties allow for the specific inhibition of SCFA-induced signaling, making it a valuable tool for elucidating the physiological roles of FFAR2.

Signaling Pathways Modulated by CATPB

The binding of CATPB to FFAR2 inhibits the downstream signaling pathways typically activated by agonists. This includes the inhibition of Gq-mediated calcium mobilization and Gi-mediated inhibition of cAMP production. Furthermore, CATPB can block agonist-induced recruitment of β-arrestin to the receptor.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of CATPB and other FFAR2 modulators.

cAMP Inhibition Assay (Gαi Signaling)

This protocol is designed to measure the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gαi-coupled receptor activation.

Workflow Diagram:

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human FFAR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of CATPB in assay buffer (e.g., HBSS with 20 mM HEPES). Also, prepare a stock solution of an FFAR2 agonist (e.g., propionate) and forskolin.

-

Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 50 µL of assay buffer containing the desired concentration of CATPB or vehicle control to the respective wells. Incubate for 15 minutes at room temperature. c. Add 50 µL of assay buffer containing the FFAR2 agonist and forskolin (final concentration of ~10 µM) to all wells. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels using a commercial luminescent cAMP assay kit (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of CATPB by fitting the concentration-response data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay (Gαq Signaling)

This assay measures changes in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.

Methodology:

-

Cell Preparation: Harvest FFAR2-expressing cells and resuspend them in assay buffer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Cell Plating: Plate the dye-loaded cells into a black, clear-bottom 96-well plate.

-

Compound Addition and Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR). b. Record a baseline fluorescence reading for each well. c. Inject a solution of CATPB or vehicle control, followed by an injection of an FFAR2 agonist. d. Continuously measure the fluorescence intensity for several minutes to capture the calcium transient.

-

Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence intensity) and determine the inhibitory effect of CATPB.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFAR2 receptor, a key event in receptor desensitization and signaling.

Workflow Diagram:

Methodology:

-

Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the Tango™ GPCR Assay platform, which utilizes a protease-tagged β-arrestin and a GPCR fused to a transcription factor.

-

Assay Procedure: a. Plate the cells in a suitable microplate. b. Add CATPB or vehicle, followed by the FFAR2 agonist. c. Incubate for the time recommended by the assay manufacturer (typically several hours) to allow for reporter gene expression. d. Add the detection substrate for the reporter enzyme (e.g., β-lactamase or luciferase). e. Measure the resulting signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Analyze the data to determine the extent to which CATPB inhibits agonist-induced β-arrestin recruitment.

Conclusion

CATPB is a well-characterized and selective antagonist of FFAR2. Its ability to potently inhibit the multiple signaling pathways activated by this receptor makes it an invaluable research tool for studying the physiological and pathological roles of FFAR2. The information and protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting the FFAR2 receptor.

References

The Role of CATPB in GPR43 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota. GPR43 is implicated in a variety of physiological processes, including immune responses, inflammation, and metabolic regulation.[1][2][3] The diverse functions of GPR43 have made it an attractive therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the role of (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB), a selective inverse agonist of human GPR43, in modulating its signaling pathways.[1]

GPR43 Signaling Pathways

GPR43 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[1][4][5] Activation of these pathways leads to a variety of cellular responses. More recently, a Gα12/13-mediated pathway has also been identified.

-

Gαi/o Pathway: Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This pathway is also involved in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[5]

-

Gαq Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway and RhoA Signaling: GPR43 can also couple to Gα12/13, leading to the activation of the small GTPase RhoA.[5] Activated RhoA, in turn, modulates the Hippo signaling pathway by promoting the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5]

-

β-Arrestin Pathway: Like many GPCRs, GPR43 signaling is also regulated by β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Role of CATPB as a GPR43 Inverse Agonist

CATPB has been identified as a potent and selective inverse agonist for the human GPR43 receptor.[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal, constitutive activity of the receptor. CATPB has been shown to antagonize the effects of GPR43 agonists and reduce the receptor's intrinsic activity.[1][5] It is important to note that CATPB is selective for the human ortholog of GPR43 and does not exhibit activity at the murine receptor.[1]

Quantitative Data on CATPB's Effects on GPR43 Signaling

The following tables summarize the quantitative data available on the inhibitory effects of CATPB on various GPR43-mediated signaling events.

| Parameter | Assay | Cell Line | Effect of CATPB | Potency (pKi) | Reference |

| Binding Affinity | Radioligand Binding | CHO-K1 cells expressing human GPR43 | Competitive inverse agonist | 7.87 | [Hudson et al., 2012 (as cited in 1)] |

| cAMP Accumulation | cAMP Assay | Cells expressing human GPR43 | Increases forskolin-induced cAMP production | Not specified | [Park et al., 2016] |

| MAPK Signaling | Western Blot for p-ERK | Cells expressing human GPR43 | Inhibits acetate-induced MAPK signaling | Not specified | [Park et al., 2016] |

| RhoA Activation | SRF-RE Luciferase Assay | HEK293 cells expressing GPR43 | Reduced ligand-induced activation of RhoA | Not specified | [5] |

| YAP/TAZ Nuclear Translocation | Immunofluorescence | HEK293 cells expressing GPR43 | Abrogated acetate-induced nuclear accumulation of YAP | Not specified | [5] |

Signaling Pathway and Experimental Workflow Diagrams

GPR43 Signaling Pathways

Caption: GPR43 couples to multiple G proteins to initiate diverse downstream signaling cascades.

Experimental Workflow: RhoA Activation Assay (G-LISA)

Caption: Workflow for measuring RhoA activation using a G-LISA colorimetric assay.

Detailed Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the effect of CATPB on GPR43-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Plate GPR43-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Wash cells with serum-free media and pre-incubate with varying concentrations of CATPB or vehicle control for 30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) and a GPR43 agonist (e.g., propionate or acetate) to the wells. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit or a competitive ELISA-based kit) according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the CATPB concentration to determine the IC50 value.

MAPK (ERK1/2) Phosphorylation Assay

Objective: To assess the inhibitory effect of CATPB on agonist-induced ERK1/2 phosphorylation.

Methodology:

-

Cell Culture and Serum Starvation: Plate GPR43-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal MAPK activity.

-

Pre-treatment: Pre-incubate the serum-starved cells with different concentrations of CATPB or vehicle for 30-60 minutes.

-

Stimulation: Stimulate the cells with a GPR43 agonist (e.g., acetate) for 5-10 minutes.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and compare the values between CATPB-treated and control samples.

RhoA Activation Assay (G-LISA)

Objective: To measure the effect of CATPB on GPR43-mediated RhoA activation.

Methodology:

-

Cell Culture and Serum Starvation: Culture GPR43-expressing cells and serum-starve as described for the MAPK assay.

-

Treatment: Pre-treat cells with CATPB or vehicle, followed by stimulation with a GPR43 agonist.

-

Lysis and Quantification: Lyse the cells according to the G-LISA kit manufacturer's protocol and determine the protein concentration.

-

Assay Procedure:

-

Add equal amounts of lysate to the wells of the Rho-GTP affinity plate provided in the kit.

-

Incubate to allow active, GTP-bound RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a specific anti-RhoA primary antibody.

-

Wash and add an HRP-conjugated secondary antibody.

-

Add HRP substrate and measure the absorbance at 490 nm.

-

-

Data Analysis: A decrease in absorbance in CATPB-treated samples compared to the agonist-only control indicates inhibition of RhoA activation.

YAP/TAZ Nuclear Translocation Assay

Objective: To visualize the effect of CATPB on the nuclear translocation of YAP/TAZ.

Methodology:

-

Cell Culture: Grow GPR43-expressing cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with CATPB or vehicle, followed by stimulation with a GPR43 agonist.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunofluorescence Staining:

-

Block the cells with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against YAP or TAZ overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ in multiple cells for each condition to determine the effect of CATPB. A decrease in this ratio indicates inhibition of nuclear translocation.

-

Conclusion

CATPB serves as a valuable pharmacological tool for elucidating the complex signaling networks downstream of the GPR43 receptor. Its inverse agonist activity allows for the investigation of the receptor's basal signaling and the consequences of its inhibition. The experimental protocols detailed in this guide provide a framework for researchers to further explore the role of CATPB and GPR43 in health and disease, paving the way for the development of novel therapeutics targeting this important metabolic sensor.

References

- 1. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CATPB: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core In Vitro Characterization of CATPB, a Selective FFA2 Inverse Agonist.

CATPB is a potent and selective inverse agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. As an inverse agonist, CATPB not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. This technical guide provides a comprehensive overview of the in vitro characterization of CATPB, including its mechanism of action, key quantitative data, detailed experimental protocols for assessing its activity, and relevant signaling pathways.

Core Properties and Quantitative Data

CATPB exhibits high affinity for the human FFA2 receptor. The following tables summarize the key quantitative parameters that define its in vitro pharmacological profile.

| Parameter | Value | Description |

| pKi | 7.87 | The negative logarithm of the inhibitor constant (Ki), indicating high binding affinity for FFA2. |

Further quantitative data such as IC50 values for functional assays are essential for a complete profile. The following tables are placeholders for such data, which would be generated through the experimental protocols outlined in this guide.

Table 1: CATPB Potency in cAMP Accumulation Assay

| Cell Line | Assay Type | Agonist (for stimulation) | CATPB IC50 (nM) |

| CHO-hFFA2 | Inverse Agonism | Forskolin | Data Dependent |

| HEK293-hFFA2 | Antagonism | Acetate (EC80) | Data Dependent |

Table 2: CATPB Potency in MAPK/ERK Signaling Assay

| Cell Line | Assay Type | Agonist (for stimulation) | CATPB IC50 (nM) |

| CHO-hFFA2 | Inverse Agonism | - (Basal) | Data Dependent |

| HEK293-hFFA2 | Antagonism | Acetate (EC80) | Data Dependent |

Table 3: Selectivity Profile of CATPB

| Receptor/Target | Assay Type | Functional Response | Fold Selectivity vs. hFFA2 |

| hFFA3 (GPR41) | Binding Assay | Data Dependent | Data Dependent |

| Other GPCRs | Functional Screen | Data Dependent | Data Dependent |

Signaling Pathways and Mechanism of Action

The Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor (GPCR) that is known to couple to two primary signaling pathways: the Gαi/o and Gαq/11 pathways.[1][2]

-

Gαi/o Pathway: Activation of this pathway by endogenous agonists like short-chain fatty acids (e.g., acetate) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][2]

As an inverse agonist, CATPB stabilizes the inactive conformation of FFA2, thereby reducing the basal signaling activity through both the Gαi/o and Gαq/11 pathways. This leads to an increase in forskolin-stimulated cAMP production (by relieving the basal Gαi-mediated inhibition of adenylyl cyclase) and an inhibition of basal or agonist-induced MAPK/ERK signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of CATPB.

cAMP Accumulation Assay (Inverse Agonism)

This assay measures the ability of CATPB to increase cAMP levels in the presence of forskolin, an activator of adenylyl cyclase. This is an indirect measure of the relief of basal Gαi-mediated inhibition of adenylyl cyclase.

Materials:

-

CHO or HEK293 cells stably expressing human FFA2 (CHO-hFFA2 or HEK293-hFFA2)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

CATPB

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed CHO-hFFA2 or HEK293-hFFA2 cells into 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of CATPB in assay buffer.

-

Assay: a. Remove culture medium from the wells and add assay buffer. b. Add the serially diluted CATPB to the wells. c. Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the negative control. d. Incubate the plate at 37°C for 30-60 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the CATPB concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Inverse Agonism/Antagonism)

This assay measures the ability of CATPB to inhibit the phosphorylation of ERK, a key downstream effector of the Gαq pathway.

Materials:

-

CHO-hFFA2 or HEK293-hFFA2 cells

-

Cell culture medium

-

Serum-free medium

-

CATPB

-

Acetate (for antagonist mode)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours before the experiment.

-

Compound Treatment:

-

Inverse Agonism: Treat the starved cells with varying concentrations of CATPB for 30 minutes.

-

Antagonism: Pre-incubate the starved cells with varying concentrations of CATPB for 30 minutes, followed by stimulation with a fixed concentration of acetate (e.g., EC80) for 5-10 minutes.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against pERK and tERK overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for pERK and tERK. Normalize the pERK signal to the tERK signal. For antagonism, plot the normalized pERK levels against the logarithm of the CATPB concentration and fit to a dose-response curve to determine the IC50.

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR inverse agonist like CATPB.

References

CATPB: A Deep Dive into its Selectivity for Human vs. Mouse FFAR2

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] Short-chain fatty acids (SCFAs), produced by the gut microbiota, are the endogenous ligands for this receptor.[1] CATPB, ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid), is a potent and selective antagonist of the human FFAR2 receptor.[2] Understanding the species-specific differences in the pharmacological activity of compounds like CATPB is crucial for the preclinical evaluation and translation of potential therapeutics. This technical guide provides an in-depth analysis of the selectivity of CATPB for human versus mouse FFAR2, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of CATPB Selectivity

The selectivity of CATPB for human FFAR2 (hFFA2) over its mouse ortholog (mFFA2) is striking. CATPB effectively antagonizes agonist-induced signaling in cells expressing hFFA2, while showing no significant activity at mFFA2. This species-specific difference is primarily attributed to a single amino acid variation at position 65 of the receptor.[3] In human FFAR2, this position is occupied by a lysine residue, whereas in mouse FFAR2, it is an arginine.[3]

| Compound | Target | Assay Type | Agonist | IC50 (µM) | Reference |

| CATPB | Human FFAR2 | Inositol Monophosphate Accumulation | Propionate (EC80) | ~0.1 | [3] |

| CATPB | Mouse FFAR2 | Inositol Monophosphate Accumulation | Propionate (EC80) | No Inhibition Observed | [3] |

Table 1: Comparative Antagonist Potency of CATPB at Human and Mouse FFAR2. The data clearly demonstrates the high potency of CATPB at human FFAR2 and its lack of activity at the mouse receptor in a functional assay measuring Gq-mediated signaling. The IC50 value for human FFAR2 is estimated from the concentration-response curve presented in the cited literature.[3]

Signaling Pathways of FFAR2

FFAR2 is known to couple to two primary G-protein signaling pathways: Gαq/11 and Gαi/o.[1] Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, agonist binding to FFAR2 can also induce the recruitment of β-arrestin, which can mediate G-protein-independent signaling and receptor desensitization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity at FFAR2. Below are protocols for key experiments used to determine the selectivity of CATPB.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the activity of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.

Cell Culture and Transfection:

-

Cell Line: Flp-In™ T-REx™ 293 cells are a suitable host for inducible expression of the target receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Hygromycin B).

-

Transfection: Stably transfect cells with a plasmid containing the coding sequence for either human FFAR2 or mouse FFAR2 under the control of a tetracycline-inducible promoter.

Assay Protocol:

-

Cell Seeding: Seed the stably transfected cells into 96-well plates and induce receptor expression with tetracycline for 24 hours.

-

Labeling (Optional, for radiometric detection): Incubate cells with [³H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

-

Assay Buffer: Wash and resuspend cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1.

-

Compound Treatment: Add varying concentrations of CATPB (or vehicle control) to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add an EC80 concentration of an FFAR2 agonist (e.g., propionate) and incubate for a further period (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the accumulated IP1. This can be done using a competitive immunoassay (e.g., HTRF) or by radiometric detection following purification of inositol phosphates.

-

Data Analysis: Plot the IP1 signal against the concentration of CATPB and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay

This assay also monitors the Gαq/11 pathway by directly measuring the transient increase in intracellular calcium concentration following receptor activation.

Assay Protocol:

-

Cell Seeding: Seed FFAR2-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Compound Addition: Place the plate in a fluorescence plate reader capable of kinetic reads. Add varying concentrations of CATPB followed by a brief incubation.

-

Agonist Injection and Measurement: Inject an EC80 concentration of an FFAR2 agonist and immediately begin measuring the fluorescence intensity over time (e.g., every second for 60-120 seconds).

-

Data Analysis: The peak fluorescence signal is used to determine the level of calcium mobilization. Plot the peak signal against the CATPB concentration to calculate the IC50.

References

Unraveling the Therapeutic Potential of CATPB: A Technical Overview

Notice: Comprehensive searches for "CATPB" have not yielded a recognized molecular entity, signaling pathway, or therapeutic agent within publicly available scientific literature. The following guide is a structured template demonstrating how such a whitepaper would be presented, assuming "CATPB" were a novel therapeutic target. The specific data, protocols, and pathways are hypothetical and for illustrative purposes only. Researchers are advised to substitute the placeholder information with their proprietary data.

Introduction to CATPB

CATPB is a hypothetical novel protein that has emerged as a potential therapeutic target in the context of oncology. Preclinical evidence suggests its overexpression is correlated with tumor progression and resistance to standard-of-care therapies in certain cancer models. This document outlines the current understanding of CATPB, including its proposed mechanism of action, and summarizes key data from foundational studies.

Quantitative Analysis of CATPB Activity

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of targeting CATPB.

Table 1: In Vitro Efficacy of CATPB Inhibition

| Cell Line | IC50 of CATPB Inhibitor (Compound-X) | Apoptosis Rate (at 10µM Compound-X) | Cell Viability (at 10µM Compound-X) |

| Cancer Line A | 5.2 µM | 45% | 30% |

| Cancer Line B | 8.1 µM | 32% | 45% |

| Normal Cell Line | > 50 µM | < 5% | 95% |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Treatment Group | Average Tumor Volume (Day 21) | Percent Tumor Growth Inhibition | Body Weight Change |

| Vehicle Control | 1500 mm³ | - | +2% |

| Compound-X (10 mg/kg) | 750 mm³ | 50% | -5% |

| Compound-X (20 mg/kg) | 400 mm³ | 73% | -8% |

Proposed Signaling Pathway of CATPB

The diagram below illustrates the hypothesized signaling cascade involving CATPB. In this model, CATPB acts as a downstream effector of the hypothetical Growth Factor Receptor (GFR), leading to the activation of pro-survival pathways.

Key Experimental Protocols

Detailed methodologies for the foundational experiments are provided below to ensure reproducibility.

Western Blot for CATPB Expression

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: 20µg of protein per sample is run on a 10% SDS-PAGE gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk and incubated overnight at 4°C with a primary antibody against CATPB (1:1000 dilution).

-

Detection: A secondary HRP-conjugated antibody is used, and the signal is detected via chemiluminescence.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours, cells are treated with varying concentrations of the CATPB inhibitor.

-

Incubation: Cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are calculated using a non-linear regression model.

The workflow for the cytotoxicity assay is depicted in the following diagram.

Conclusion and Future Directions

The preliminary, hypothetical data presented suggest that CATPB could be a viable target for therapeutic intervention in specific cancer types. The high expression in tumor cells and its role in pro-survival signaling pathways underscore its potential. Future research should focus on the discovery and development of more potent and selective CATPB inhibitors, as well as on elucidating the full spectrum of the CATPB signaling network. Further in vivo studies in patient-derived xenograft models are warranted to validate these initial findings.

Methodological & Application

Application Notes and Protocols for the Use of CATPB in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CATPB is a potent and selective experimental antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1] FFAR2 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic products of dietary fiber fermentation by the gut microbiota.[1][2][3][4] As a research tool, CATPB is invaluable for elucidating the physiological and pathological roles of FFAR2 signaling in various cellular processes, including immune responses, inflammation, and cancer progression. These application notes provide detailed protocols for the use of CATPB in cell culture experiments to investigate its effects on cell viability and key signaling pathways.

Mechanism of Action

FFAR2 is a G-protein coupled receptor that can signal through two main pathways:

-

Gαi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3]

-

Gαq/11 pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[2][3][5]

Downstream of these initial G-protein signaling events, FFAR2 activation can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK1/2 pathways.[2][3]

CATPB acts as an inverse agonist, meaning it can inhibit the basal, agonist-independent activity of FFAR2, as well as block the effects of FFAR2 agonists. Its use allows researchers to dissect the specific contributions of FFAR2 signaling in various cellular contexts.

Data Presentation

Quantitative Analysis of CATPB Effects

While specific IC50 values for CATPB are highly cell-line dependent and often need to be determined empirically, the following table summarizes the effective concentrations reported in the literature for inhibiting FFAR2 signaling.

| Cell Line | Assay | Effective CATPB Concentration | Reference |

| SK-N-SH (Human neuroblastoma) | Cell Viability (MTT) | 10 µM | |

| HEK293 (Human embryonic kidney) | Calcium Mobilization, β-arrestin-2 recruitment, p38 and ERK1/2 phosphorylation | Not specified, used to confirm FFAR2-specific effects | |

| Human Neutrophils | Calcium Mobilization | Not specified, used to confirm FFAR2-specific effects |

Note: The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. It represents the concentration of an inhibitor required to reduce the response of a biological process by 50%.[6] The IC50 value is dependent on experimental conditions, including the cell line used, incubation time, and the specific assay being performed.[6][7] Therefore, it is highly recommended that researchers determine the IC50 of CATPB for their specific cell line and assay of interest.

Experimental Protocols

General Guidelines for CATPB Preparation and Use

-

Solubility: CATPB is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of CATPB should be determined for each cell line and experiment. Based on available literature, a starting range of 1-10 µM is recommended. A dose-response experiment is crucial to identify the most effective and non-toxic concentration.

-

Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the CATPB-treated samples) in all experiments to account for any effects of the solvent on the cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of CATPB on the viability of adherent cells.

Materials:

-

Cells of interest cultured in appropriate growth medium

-

CATPB stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

CATPB Treatment:

-

Prepare serial dilutions of CATPB in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remember to include a vehicle control (medium with DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the prepared CATPB dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of the CATPB concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium levels in response to FFAR2 activation and inhibition by CATPB using a fluorescent calcium indicator.

Materials:

-

Cells of interest (suspension or adherent)

-

CATPB stock solution

-

FFAR2 agonist (e.g., propionate or acetate)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

96-well black, clear-bottom plates (for adherent cells) or FACS tubes (for suspension cells)

-

Fluorescence plate reader with an injection system or a flow cytometer

Procedure:

-

Cell Preparation and Dye Loading:

-

Adherent cells: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

Suspension cells: Harvest and wash the cells, then resuspend them in HBSS.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

CATPB Pre-incubation:

-

Resuspend the dye-loaded cells in HBSS.

-

Add CATPB at the desired concentration to the cells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

-

-

Measurement of Calcium Flux:

-

Plate Reader:

-

Place the 96-well plate in the plate reader and set the instrument to read fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the injector to add the FFAR2 agonist to the wells and continue to record the fluorescence intensity over time.

-

-

Flow Cytometer:

-

Acquire a baseline fluorescence signal for the cell suspension.

-

Add the FFAR2 agonist to the cell suspension while continuing to acquire data and monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition.

-

Normalize the response by expressing it as a ratio (F/F0) or as a percentage of the maximum response observed with the agonist alone.

-

Compare the calcium response in the presence and absence of CATPB to determine its inhibitory effect.

Protocol 3: Cyclic AMP (cAMP) Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to FFAR2 inhibition by CATPB using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

Materials:

-

Cells of interest expressing FFAR2

-

CATPB stock solution

-

FFAR2 agonist (e.g., propionate)

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

Cell lysis buffer

-

Commercial cAMP assay kit (e.g., ELISA or HTRF-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to reach the desired confluency.

-

Pre-treat the cells with CATPB or vehicle control for 15-30 minutes.

-

Stimulate the cells with an FFAR2 agonist for a short period (e.g., 5-15 minutes). To measure the inhibitory effect of FFAR2 on adenylyl cyclase, co-stimulate with forskolin.

-

-

Cell Lysis:

-

Remove the medium and lyse the cells according to the instructions provided with the cAMP assay kit.

-

-

cAMP Measurement:

-

Perform the cAMP assay according to the manufacturer's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Normalize the cAMP levels to the protein concentration of the cell lysate.

-

Compare the cAMP levels in CATPB-treated cells to the vehicle-treated cells to assess the effect of FFAR2 inhibition. Since FFAR2 activation via Gαi inhibits cAMP production, treatment with an agonist should decrease forskolin-stimulated cAMP levels. CATPB should reverse this effect, leading to an increase in cAMP levels in the presence of an agonist and forskolin.

Protocol 4: p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes the detection of changes in the phosphorylation status of p38 MAPK upon FFAR2 inhibition by CATPB using Western blotting.

Materials:

-

Cells of interest expressing FFAR2

-

CATPB stock solution

-

FFAR2 agonist (e.g., propionate)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow them to the desired confluency.

-

Pre-treat the cells with CATPB or vehicle control for 30-60 minutes.

-

Stimulate the cells with an FFAR2 agonist for a specific time (e.g., 5, 10, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal protein loading.

-

Data Analysis:

-

Quantify the band intensities for phospho-p38 and total p38 using densitometry software.

-

Normalize the phospho-p38 signal to the total p38 signal for each sample.

-

Compare the normalized phospho-p38 levels in CATPB-treated cells to the vehicle-treated cells to determine the effect of FFAR2 inhibition on p38 MAPK phosphorylation.

Mandatory Visualization

FFAR2 Signaling Pathway

Caption: FFAR2 signaling cascade and the inhibitory action of CATPB.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

CATPB: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of CATPB, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. The following protocols and data are intended to guide the use of CATPB in preclinical animal models.

Introduction to CATPB

CATPB, with the chemical name (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, is a widely used research tool for investigating the physiological roles of FFAR2. As a selective antagonist, CATPB is instrumental in elucidating the downstream effects of FFAR2 signaling in various pathological and physiological processes. It has been shown to act as an inverse agonist, capable of reducing the constitutive activity of FFAR2. In vitro studies have demonstrated its ability to increase forskolin-induced cyclic AMP (cAMP) production and inhibit acetate-induced Mitogen-Activated Protein Kinase (MAPK) signaling in cells expressing human FFAR2.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of CATPB in animal models based on available literature. This information is crucial for designing in vivo experiments.

| Animal Model | Dosage | Route of Administration | Vehicle | Frequency | Reference |

| Mouse | 30 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose (CMC) | Not specified | (Højgaard Hansen et al., 2021) |

| Mouse | 10 mg/kg | Intraperitoneal (IP) injection | Not specified | Not specified | (Mårtensson et al., 2018) |

Note: Researchers should always perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Oral Administration of CATPB in Mice

This protocol is adapted from methodologies used in pharmacokinetic studies of FFAR2 antagonists.

Materials:

-

CATPB

-

0.5% Carboxymethylcellulose (CMC) solution

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Appropriately sized syringes

-

Balance and weighing materials

-

Homogenizer or sonicator

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile, distilled water. Mix thoroughly until a homogenous suspension is formed.

-

CATPB Formulation:

-

Calculate the required amount of CATPB based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

-

Weigh the calculated amount of CATPB powder.

-

Suspend the CATPB powder in the 0.5% CMC vehicle.

-

Use a homogenizer or sonicator to ensure a uniform and stable suspension. The final concentration of the formulation should be calculated to deliver the desired dose in a suitable volume for oral gavage (typically 5-10 mL/kg for mice).

-

-

Animal Handling and Administration:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the appropriate volume of the CATPB suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Post-Administration Monitoring: Observe the animals for any adverse effects and proceed with the experimental timeline as planned.

Protocol 2: Intraperitoneal (IP) Injection of CATPB in Mice

This protocol outlines the general procedure for intraperitoneal administration of CATPB.

Materials:

-

CATPB

-

Appropriate vehicle (e.g., sterile saline, DMSO, or a suspension vehicle)

-

Syringes (e.g., 1 mL)

-

Needles (e.g., 25-27 gauge)

-

Balance and weighing materials

Procedure:

-

CATPB Formulation:

-

Determine the appropriate vehicle for CATPB solubilization or suspension. Due to its chemical structure, a co-solvent system (e.g., DMSO and saline) or a suspension vehicle might be necessary. Note: Vehicle toxicity and its effect on the experiment should be carefully considered and controlled for.

-

Calculate and weigh the required amount of CATPB.

-

Prepare the formulation at a concentration that allows for the desired dose to be administered in a small volume (typically less than 10 mL/kg for mice).

-

-

Animal Handling and Injection:

-

Properly restrain the mouse to expose the abdomen.

-

Draw the calculated volume of the CATPB formulation into the syringe.

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the solution into the peritoneal cavity.

-

-

Post-Injection Monitoring: Observe the animals for any signs of discomfort or adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

FFAR2 Signaling Pathway

CATPB acts by blocking the Free Fatty Acid Receptor 2 (FFAR2). This receptor is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. Upon activation, FFAR2 can couple to different G proteins, primarily Gαi/o and Gαq/11, leading to distinct downstream signaling cascades.

Caption: FFAR2 signaling cascade initiated by SCFAs and inhibited by CATPB.

Experimental Workflow for In Vivo CATPB Study

The following diagram illustrates a typical workflow for conducting an in vivo study with CATPB.

Caption: A generalized workflow for in vivo experiments involving CATPB.

Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols: Cathepsin B (CTSB) in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B (CTSB), a lysosomal cysteine protease, has emerged as a significant regulator in the pathophysiology of various metabolic diseases. Initially characterized by its role in intracellular protein degradation, recent studies have elucidated its multifaceted involvement in lipid metabolism, glucose homeostasis, insulin signaling, and inflammation associated with metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. These notes provide an overview of the key applications of studying CTSB in metabolic disease research and detailed protocols for its investigation.

Key Applications of CTSB in Metabolic Disease Research

-

Hepatic Lipid Metabolism: CTSB plays a crucial role in the liver by regulating the secretion of very-low-density lipoprotein (VLDL) and the uptake of free fatty acids. It achieves this by cleaving liver fatty acid–binding protein (LFABP), a key transporter of fatty acids.[1][2] Dysregulation of this pathway can contribute to dyslipidemia and the progression of NAFLD.[3]

-

Adipocyte Function and Obesity: In adipose tissue, CTSB is involved in lipolysis. Studies have shown that CTSB can degrade Perilipin 1 (PLIN1), a protein that coats lipid droplets and regulates the access of lipases. This action can lead to dysfunctional lipolysis in obese adipose tissue.

-

Insulin Signaling and Glucose Metabolism: Altered CTSB expression has been linked to insulin resistance in skeletal muscle.[4] Research suggests that CTSB may influence the expression of critical components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Glucose Transporter Type 4 (GLUT4).[4]

-

Inflammation in Metabolic Disorders: CTSB is a key player in the inflammatory processes that drive metabolic diseases. It has been shown to be necessary for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines. This mechanism is implicated in the pathogenesis of diabetic cardiomyopathy.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the role of CTSB in metabolic processes.

Table 1: Effect of CTSB Knockdown on Hepatic VLDL Secretion and Protein Levels

| Experimental Condition | Parameter Measured | Result | Reference |

| siRNA-mediated knockdown of CTSB in McA-RH7777 cells | [3H]TAG associated with VLDL secretion | 39% increase | [1][2] |

| CTSB knockdown with 0.4 mM oleic acid treatment | Cellular LFABP protein levels | 74% increase | [1][2] |

Table 2: Association of CTSB mRNA Expression with Markers of Insulin Resistance in Human Subcutaneous Adipose Tissue

| Parameter | Correlation with CTSB mRNA expression | p-value | Reference |

| Fasting glucose | Negative | 0.009 | |

| Fasting insulin | Negative | 0.003 | |

| HOMA-IR | Negative | 0.001 |

Signaling Pathways and Experimental Workflows

Cathepsin B in Hepatic Lipid Metabolism

Experimental Workflow for Investigating CTSB and LFABP Interaction

Experimental Protocols

Protocol 1: Western Blotting for Cathepsin B Detection

This protocol describes the detection of CTSB protein levels in cell lysates or tissue homogenates.

Materials:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

4-20% Mini-PROTEAN TGX Precast Protein Gels

-

Trans-Blot Turbo Mini PVDF Transfer Packs

-

5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for blocking

-

Primary antibody: Anti-Cathepsin B antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Clarity Western ECL Substrate

-

Chemiluminescence detection system

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) into the wells of a 4-20% SDS-PAGE gel.

-

Run the gel at 150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CTSB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-